2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is characterized by the presence of a quinazolinone core, a methoxyphenyl group, and a dimethyl-oxobutylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and appropriate electrophiles.
Attachment of the Dimethyl-Oxobutylthio Group: This step involves the thiolation of the quinazolinone core with a suitable thiol reagent, followed by the alkylation with a dimethyl-oxobutyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinazolinone core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes, such as kinases or proteases.
Receptor Binding: It could bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-((3,3-dimethyl-2-oxobutyl)thio)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-chlorophenyl)quinazolin-4(3H)-one: The presence of a chlorine atom may enhance its electron-withdrawing properties and affect its biological activity.
Uniqueness
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to the combination of its substituent groups, which confer specific chemical and biological properties. The methoxy group, in particular, may enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-21(2,3)18(24)13-27-20-22-17-8-6-5-7-16(17)19(25)23(20)14-9-11-15(26-4)12-10-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVUZAAIZXCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.